
3-Tert-butylthio-2-carboxypyridine
Overview
Description
3-Tert-butylthio-2-carboxypyridine is an organosulfur pyridine derivative characterized by a tert-butylthio group at position 3 and a carboxylic acid moiety at position 2 of the pyridine ring. This compound is primarily utilized in synthetic chemistry and isotopic labeling research, often serving as a precursor or intermediate in the preparation of more complex molecules. Its structural features, including the bulky tert-butylthio group and the electron-withdrawing carboxylic acid, confer unique reactivity and stability, making it valuable in controlled reactions .
For instance, laboratory guidelines prohibit solo experimentation during hazardous procedures and mandate separation from incompatible reagents (e.g., strong oxidizers or bases) to avoid unintended reactions .
Preparation Methods
Nucleophilic Substitution via Mercapto Precursors
A primary route to 3-tert-butylthio-2-carboxypyridine involves nucleophilic substitution reactions using 3-mercaptopicolinic acid derivatives. The mercapto group (-SH) at the 3-position reacts with tert-butyl electrophiles, such as tert-butyl bromide or chloride, under basic conditions.
Reaction of 3-Mercaptopicolinic Acid with Tert-Butyl Bromide
In a representative procedure, 3-mercaptopicolinic acid hydrochloride (CAS 14623-54-2) is neutralized with a base like sodium hydroxide to generate the free thiol. Subsequent reaction with tert-butyl bromide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours yields the tert-butylthio product . The carboxylic acid group remains intact under these conditions, avoiding the need for protection.
Key Data:
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Reactants: 3-mercaptopicolinic acid hydrochloride (1 eq), tert-butyl bromide (1.2 eq)
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Base: NaOH (2 eq)
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Solvent: DMF
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Temperature: 70°C
Alternative tert-Butylating Agents
Tert-butyl mesylate or tosylate may replace tert-butyl bromide to enhance reactivity. These agents reduce side reactions, such as oxidation of the thiol, and improve yields in moisture-sensitive conditions .
Carboxylic Acid Protection-Deprotection Strategies
When reaction conditions are incompatible with free carboxylic acids, protection as an ester (e.g., methyl, ethyl, or tert-butyl) is employed. After introducing the tert-butylthio group, the ester is hydrolyzed to regenerate the carboxylic acid.
Ethyl Ester Intermediate Route
A two-step synthesis involves:
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Esterification: 3-mercaptopicolinic acid is converted to its ethyl ester using ethanol and catalytic sulfuric acid.
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Thioether Formation and Hydrolysis: The ethyl ester reacts with tert-butyl bromide, followed by ester hydrolysis under acidic or basic conditions.
Example Protocol:
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Esterification:
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Thioether Formation:
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Hydrolysis:
One-Pot Synthesis via Directed Lithiation
Directed ortho-lithiation enables sequential functionalization of pyridine derivatives. Using 2-cyanopyridine as a starting material, lithiation at the 3-position followed by quenching with tert-butyl disulfide introduces the tert-butylthio group. Subsequent hydrolysis of the nitrile to the carboxylic acid completes the synthesis.
Procedure Outline:
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Lithiation: 2-Cyanopyridine is treated with LDA (lithium diisopropylamide) at -78°C in THF.
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Quenching: tert-Butyl disulfide is added to form the thioether.
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Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ .
Key Challenges:
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Strict temperature control (-78°C) is required to prevent side reactions.
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Nitrile hydrolysis may require harsh conditions (e.g., 12 M HCl, reflux) .
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield Range |
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Nucleophilic Substitution | Simple, single-step (if unprotected) | Competing oxidation of -SH group | 65–75% |
Ester Protection | Compatibility with diverse reaction conditions | Additional steps for protection/deprotection | 70–85% |
Directed Lithiation | Precise functionalization | Requires cryogenic conditions and dry solvents | 50–60% |
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR: Signals for tert-butyl (δ 1.46 ppm, singlet, 9H) and pyridine protons (δ 7.5–8.5 ppm) .
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IR Spectroscopy: Stretching vibrations for -COOH (~1700 cm⁻¹) and C-S (~650 cm⁻¹) .
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is preferred due to operational simplicity. However, solvent recovery (e.g., DMF) and tert-butyl bromide handling require stringent safety protocols. Recent advances in flow chemistry enable continuous processing, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylthio-2-carboxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Synthesis of 3-Tert-butylthio-2-carboxypyridine
The synthesis of this compound typically involves the reaction of pyridine derivatives with tert-butyl thiol and carboxylic acid derivatives. The reaction conditions can vary, but the use of appropriate solvents and catalysts is crucial for optimizing yield and purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the adhesion of monocytes to colon epithelial cells, which is a critical step in the pathogenesis of inflammatory bowel disease (IBD). In vitro studies demonstrated that this compound can significantly reduce inflammation markers such as TNF-α and IL-6 when administered at specific doses .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound exhibits promising anticancer activity. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve the disruption of tubulin polymerization, which is vital for cancer cell division and growth .
In Vivo Studies on IBD
In a controlled study using a rat model of IBD induced by TNBS (trinitrobenzenesulfonic acid), administration of this compound resulted in significant recovery in body weight and colon health markers compared to untreated controls. The treated group showed a reduction in myeloperoxidase levels, an indicator of neutrophil infiltration and inflammation .
Anticancer Efficacy
Another study evaluated the efficacy of this compound against various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound significantly inhibited cell viability at nanomolar concentrations without inducing cytotoxicity in normal lymphocytes, suggesting a selective action against cancer cells .
Mechanism of Action
The mechanism of action of 3-tert-butylthio-2-carboxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available
Table 1: Key Features of 3-Tert-butylthio-2-carboxypyridine and Related Compounds
Key Observations:
Structural Differences: Unlike L-alanine derivatives, this compound lacks amino and BOC-protected groups but features a sulfur-containing tert-butylthio substituent. This difference influences reactivity; the pyridine derivative is more prone to nucleophilic substitution, whereas L-alanine analogs participate in peptide coupling .
Isotopic Labeling: Isotopic variants of L-alanine (e.g., 13C, 15N) are critical for metabolic tracing, whereas this compound’s non-isotopic form is typically used for synthetic scaffolding.
Storage and Safety :
- Sulfur-containing compounds like this compound require isolation from incompatible reagents (e.g., oxidizing agents), whereas isotopically labeled L-alanine derivatives prioritize moisture control and contamination prevention .
Biological Activity
3-Tert-butylthio-2-carboxypyridine, also known as 3-tert-butylthiopicolinic acid, is a compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol. Its unique structural features and functional groups make it a subject of interest in various biological studies, particularly concerning its antimicrobial, anti-inflammatory, and potential anticancer properties.
The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with tert-butylthiol under basic conditions. This process is carried out in solvents like ethanol or methanol, followed by purification techniques such as recrystallization or column chromatography to yield high-purity product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and proteins, thereby modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymatic pathways, which can lead to altered metabolic processes.
- Protein-Ligand Interactions : It can affect protein-protein interactions, influencing cellular signaling pathways.
- Cellular Disruption : The compound may disrupt normal cellular functions, leading to apoptosis in certain cell types.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance:
- Gram-positive bacteria : The compound has shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
- Gram-negative bacteria : It also demonstrates activity against Escherichia coli, suggesting broad-spectrum antimicrobial potential.
Anti-inflammatory Properties
In addition to its antimicrobial effects, studies have suggested that this compound may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Potential
Emerging research highlights the potential of this compound in cancer therapy. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for further exploration in anticancer drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
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This compound | High | Moderate | Potential |
2-Carboxypyridine | Moderate | Low | Low |
3-Methylthio-2-carboxypyridine | Low | Moderate | Low |
This table illustrates that while this compound shows promising biological activities, its derivatives and analogs may exhibit varying degrees of effectiveness in different applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 6.3 µg/mL against E. coli .
- Cytotoxicity in Cancer Cells : Another research effort focused on the cytotoxic effects of various derivatives on human cancer cell lines, revealing that certain modifications enhanced the anticancer activity significantly compared to the parent compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the pyridine ring can enhance biological activity, providing a pathway for the design of more effective therapeutic agents .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Tert-butylthio-2-carboxypyridine be optimized to improve yield and purity?
- Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For tert-butyl-containing analogs, tert-butoxycarbonyl (Boc) protection strategies are often employed to stabilize reactive intermediates during synthesis . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization using polar aprotic solvents (e.g., DMSO) can enhance purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for isolating polar derivatives. For non-polar impurities, silica gel chromatography using hexane/ethyl acetate mixtures (95:5 to 70:30) can separate thioether byproducts. Recrystallization in ethanol/water (1:1) may further improve purity, as seen in similar tert-butyl-protected carboxylic acids .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via NMR (disappearance of tert-butyl signals at δ 1.2–1.4 ppm) and HPLC (new peaks indicating decomposition). Store the compound in anhydrous conditions at –20°C, as tert-butylthio groups are prone to hydrolysis under acidic or humid conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved during structural elucidation?
- Methodological Answer : Cross-validate NMR, IR, and mass spectrometry (MS) data. For example, discrepancies in NMR shifts may arise from tautomerism or solvent effects. Computational modeling (DFT calculations) can predict spectral profiles and identify the most stable conformer. Compare experimental vs. theoretical IR carbonyl stretches (1700–1750 cm) to confirm the carboxylic acid moiety .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : Protect the carboxylic acid group using tert-butyl esters or trimethylsilyl (TMS) groups to prevent nucleophilic attack during thioether modifications. Use mild oxidizing agents (e.g., mCPBA) for controlled sulfoxide formation. Monitor reaction progress in real-time via LC-MS to detect intermediates and adjust stoichiometry dynamically .
Q. How can researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh), PdCl) with ligands (XPhos, SPhos) in Suzuki-Miyaura or Buchwald-Hartwig reactions. Optimize solvent systems (toluene/DMF) and bases (CsCO, KPO) to balance reactivity and stability. Use NMR (if fluorinated partners are used) or GC-MS to track coupling efficiency .
Q. Methodological Considerations
Q. Which analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity for detecting sub-1% impurities. For chiral impurities, chiral stationary phase HPLC (e.g., Chiralpak IA) resolves enantiomers. Validate methods per ICH guidelines (Q2(R1)) for linearity, accuracy, and precision .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using PubChem-derived 3D structures. Apply quantitative structure-activity relationship (QSAR) models to correlate logP, polar surface area, and steric effects with activity. Validate predictions with in vitro assays (IC measurements) .
Q. Contradictions and Limitations
- Synthetic Yield Variability : Differing tert-butyl protection/deprotection efficiencies across studies may explain yield discrepancies (e.g., Boc removal with TFA vs. HCl) .
- Spectroscopic Artifacts : Solvent-dependent NMR shifts (e.g., DMSO vs. CDCl) can lead to misassignments; always report solvent conditions .
Properties
IUPAC Name |
3-tert-butylsulfanylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)14-7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIAQFRHBUKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474104 | |
Record name | 3-TERT-BUTYLTHIO-2-CARBOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178811-41-1 | |
Record name | 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178811-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-TERT-BUTYLTHIO-2-CARBOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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